molecular formula C17H15F3N2O B5800681 N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide

N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide

Cat. No. B5800681
M. Wt: 320.31 g/mol
InChI Key: NTANCIYEEZZREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as TFMQ, is a chemical compound that has gained much attention in the scientific community due to its potential applications in various research fields. TFMQ is a quinoline derivative that has shown promising results in biological studies, including its use as a fluorescent probe for imaging studies.

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide has been used in various research applications due to its fluorescent properties. It has been used as a probe for imaging studies, including the detection of reactive oxygen species and mitochondrial membrane potential. N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide has also been used in the study of protein-protein interactions and as a tool for identifying potential drug targets.

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood, but it is believed to involve the formation of a complex with metal ions, such as copper and iron. This complex formation leads to the generation of a fluorescent signal, which can be detected and measured.
Biochemical and Physiological Effects:
N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have low toxicity in vitro and in vivo studies. It has been used in cell culture studies and animal models without any significant adverse effects. N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to localize to the mitochondria, making it a potential tool for studying mitochondrial function.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide is its fluorescent properties, which make it a valuable tool for imaging studies. It is also relatively easy to synthesize, making it a cost-effective option for research applications. One limitation of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide is its limited water solubility, which can make it difficult to use in aqueous solutions. Additionally, N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide has a short half-life in vivo, which can limit its use in animal studies.

Future Directions

There are several future directions for research involving N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide. One potential area of study is the development of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide-based sensors for the detection of metal ions. N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide could also be used in the study of mitochondrial function and dysfunction, as well as in the development of potential therapeutics for mitochondrial diseases. Additionally, N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide could be used in the study of protein-protein interactions and in the identification of potential drug targets.

Synthesis Methods

The synthesis of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide involves the reaction of 3-(trifluoromethyl)aniline with 3,4-dihydroquinolin-2(1H)-one in the presence of a catalyst. The reaction yields N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide as a white solid, which can be purified through recrystallization. The synthesis of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide is relatively simple and can be performed on a large scale, making it a viable option for research applications.

properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O/c18-17(19,20)13-7-3-8-14(11-13)21-16(23)22-10-4-6-12-5-1-2-9-15(12)22/h1-3,5,7-9,11H,4,6,10H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTANCIYEEZZREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Trifluoromethyl)phenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide

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